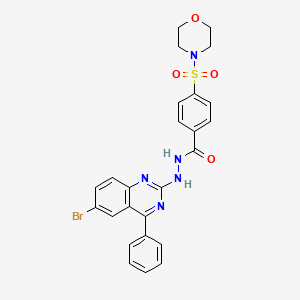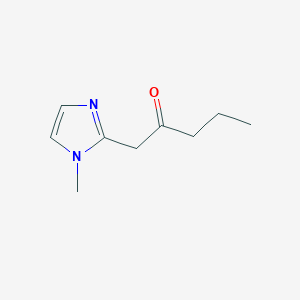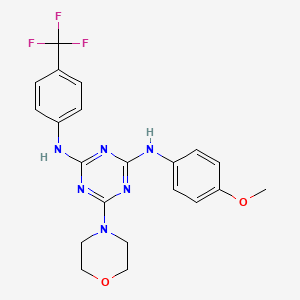
N'-(6-bromo-4-phenylquinazolin-2-yl)-4-(morpholinosulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(6-bromo-4-phenylquinazolin-2-yl)-4-(morpholinosulfonyl)benzohydrazide, also known as BPH-715, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases. BPH-715 is a quinazoline derivative that inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling and glucose homeostasis.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- N'-substituted benzohydrazide compounds, similar to the query chemical, have been synthesized and characterized for their antibacterial properties. These compounds exhibit promising antibacterial activities (Shaikh, 2013).
Antiviral and Cytotoxic Activities
- Novel quinazolin-4(3H)-one derivatives have shown distinct antiviral activity against Herpes simplex and vaccinia viruses. These compounds include those with bromo and phenyl substituents similar to the query chemical (Selvam et al., 2010).
Pharmacological Importance
- Substituted 6-bromoquinazolinones, which share structural similarity with the query compound, are known for various pharmacological activities, including anti-inflammatory, analgesic, and antibacterial effects (Rajveer et al., 2010).
Mechanism of Cyclisation
- The reaction of N-substituted arenohydrazonyl bromides, which are structurally related to the query compound, has been studied to understand the formation of different isomeric triazoles, shedding light on chemical synthesis methods (Hegarty et al., 1974).
Antimycobacterial Activity
- A series of N'-substituted benzohydrazides, including morpholin-4-yl derivatives, have shown significant antimycobacterial activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (Raparti et al., 2009).
Buchwald–Hartwig Amination
- Compounds synthesized through Buchwald–Hartwig amination, involving morpholin-4-yl benzoquinazolinones, have been evaluated for their anticancer activities, highlighting potential applications in cancer therapy (Nowak et al., 2014).
properties
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN5O4S/c26-19-8-11-22-21(16-19)23(17-4-2-1-3-5-17)28-25(27-22)30-29-24(32)18-6-9-20(10-7-18)36(33,34)31-12-14-35-15-13-31/h1-11,16H,12-15H2,(H,29,32)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTNOPQYOBMTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2433063.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2433065.png)
![2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2433066.png)
![N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2433067.png)
![5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2433068.png)

![Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2433070.png)

![3-butyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2433074.png)



